molecular formula C10H10Br2O2 B8492241 3,5-Dibromo-benzoic acid isopropyl ester

3,5-Dibromo-benzoic acid isopropyl ester

Cat. No.: B8492241
M. Wt: 321.99 g/mol
InChI Key: VOUBUFLBAKYUDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dibromo-benzoic acid isopropyl ester is an aromatic ester derived from 3,5-dibromobenzoic acid (C₇H₄Br₂O₂, MW 279.913 g/mol) . The esterification of the carboxylic acid group with isopropyl alcohol replaces the hydroxyl (-OH) with an isopropyloxy (-OCH(CH₃)₂) group, yielding a molecular formula of C₁₀H₁₀Br₂O₂ and an estimated molecular weight of 338.01 g/mol (calculated by adding the isopropyl group’s mass to the parent acid).

Properties

Molecular Formula

C10H10Br2O2

Molecular Weight

321.99 g/mol

IUPAC Name

propan-2-yl 3,5-dibromobenzoate

InChI

InChI=1S/C10H10Br2O2/c1-6(2)14-10(13)7-3-8(11)5-9(12)4-7/h3-6H,1-2H3

InChI Key

VOUBUFLBAKYUDZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CC(=CC(=C1)Br)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3,5-dibromo-benzoic acid isopropyl ester with structurally related compounds, focusing on molecular features, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison of Halogenated Benzoic Acid Esters

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Ester Group Key Applications/Properties
3,5-Dibromo-benzoic acid isopropyl ester C₁₀H₁₀Br₂O₂ ~338.01 (estimated) Br (3,5-positions) Isopropyl Potential use in drug design (lipophilic carrier)
3,5-Dibromo-benzoic acid methyl ester C₈H₆Br₂O₂ ~289.95 (estimated) Br (3,5-positions) Methyl Higher polarity, lower bioavailability
3,5-Dichloro-benzoic acid isopropyl ester C₁₀H₁₀Cl₂O₂ ~249.10 (estimated) Cl (3,5-positions) Isopropyl Reduced steric hindrance vs. Br analogs
Acetoacetic acid isopropyl ester C₇H₁₂O₃ 144.17 None (β-ketoester) Isopropyl Cardiovascular agents (e.g., Hantzsch ester precursors)

Key Comparisons:

Halogen Effects (Br vs. Cl): Bromine’s larger atomic radius and higher electronegativity compared to chlorine increase steric bulk and polarizability. Chlorinated analogs (e.g., 3,5-dichloro-benzoic acid esters) exhibit lower molecular weights and may show faster reaction kinetics in nucleophilic substitutions due to reduced steric hindrance.

Ester Group Impact:

  • Isopropyl vs. Methyl/ethyl esters : The isopropyl group confers greater hydrophobicity and metabolic stability compared to smaller esters. This aligns with its inferred role in prolonging drug half-life, as seen in related isopropyl esters used as coronary vasodilators .
  • Methyl esters (e.g., 3,5-dibromo-benzoic acid methyl ester) are more polar, leading to higher aqueous solubility but reduced tissue penetration.

Functional Group Diversity: Unlike β-ketoesters (e.g., acetoacetic acid isopropyl ester), 3,5-dibromo-benzoic acid isopropyl ester lacks a reactive ketone group, making it less prone to keto-enol tautomerism. This stability may favor its use in non-enolizable prodrug formulations.

Synthetic Accessibility: The parent acid (3,5-dibromobenzoic acid) is commercially available, and esterification with isopropyl alcohol via acid-catalyzed Fischer-Speier methods is likely feasible. This contrasts with more complex β-ketoesters, which require multistep syntheses involving Claisen or Knorr reactions .

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